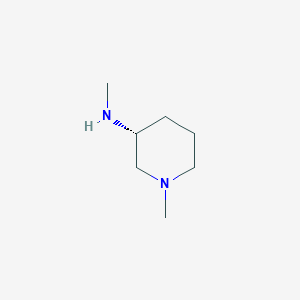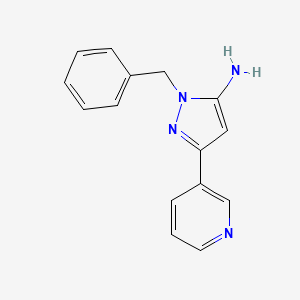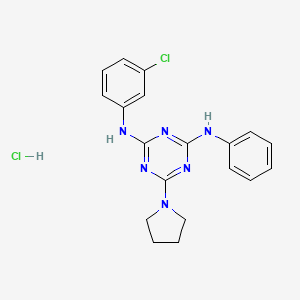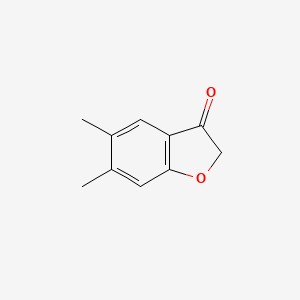
Methyl-((R)-1-methyl-piperidin-3-yl)-amine
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the three-dimensional structure of a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and chemical stability. Spectroscopic properties (UV-Vis, IR, NMR, etc.) may also be included .科学的研究の応用
Conformational Analysis of Chiral Hindered Amides
Research conducted by A. Rauk et al. (1983) investigated the static and dynamic structures of amide derivatives, focusing on the conformational analysis which plays a crucial role in understanding molecular interactions and reactions in organic and medicinal chemistry. The study highlighted the unique conformations adopted by piperidine rings, indicating the importance of stereochemistry in the design of biologically active compounds (Rauk, Tavares, Khan, Borkent, & Olson, 1983).
Tandem Mass Spectrum of a Growth Hormone Secretagogue
X. Qin's 2002 study explored the mass spectrometry of a growth hormone secretagogue, revealing insights into the amide bond cleavage and gas-phase rearrangement. This research has implications for the development and analysis of new drugs, showcasing the utility of Methyl-((R)-1-methyl-piperidin-3-yl)-amine in pharmaceutical analysis (Qin, 2002).
Michael Addition Polymerizations of Trifunctional Amines with Diacrylamides
Ding Wang et al. (2005) conducted a study on the polymerizations of trifunctional amines with diacrylamides, which contributes to the field of polymer science. The research provides a clear understanding of polymerizations, leading to novel linear poly(amido amine)s, and opens new avenues for the development of materials with specific properties (Wang, Liu, Hu, Hong, & Pan, 2005).
Pharmacological Characterization of Kappa-Opioid Receptors Antagonist
Research by S. Grimwood et al. (2011) on the pharmacological characterization of a kappa-opioid receptor antagonist underlines the compound's potential in treating depression and addiction disorders. This study exemplifies the therapeutic applications of Methyl-((R)-1-methyl-piperidin-3-yl)-amine derivatives in neuroscience (Grimwood, Lu, Schmidt, Vanase-Frawley, Sawant-Basak, Miller, McLean, Freeman, Wong, McLaughlin, & Verhoest, 2011).
Amine Additives for Fast Living Radical Polymerization
Shinya Hamasaki et al. (2002) explored the role of amine additives in enhancing the control and rate of living radical polymerization, crucial for material science and engineering. This research highlights the importance of Methyl-((R)-1-methyl-piperidin-3-yl)-amine in the development of advanced polymers with controlled properties (Hamasaki, Kamigaito, & Sawamoto, 2002).
作用機序
Target of Action
Methyl-(®-1-methyl-piperidin-3-yl)-amine is structurally similar to Methylphenidate , a central nervous system stimulant used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy . The primary targets of Methylphenidate, and likely Methyl-(®-1-methyl-piperidin-3-yl)-amine, are the norepinephrine and dopamine transporters, which it inhibits .
Mode of Action
The compound acts as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action . This results in increased stimulation of the central nervous system, improving symptoms of ADHD such as distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .
Biochemical Pathways
The compound’s action on norepinephrine and dopamine neurotransmission affects various biochemical pathways. For instance, it influences the phenylpropanoid pathway (PPP), methylerythritol phosphate (MEP) pathway, and mevalonic acid (MVA) pathway . These pathways are involved in the biosynthesis of secondary metabolites, which play key roles in various biological processes .
Pharmacokinetics
Based on its structural similarity to methylphenidate, it is likely to undergo extensive first-pass metabolism, primarily by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . This could result in poor oral bioavailability and vulnerability to pharmacokinetic drug interactions .
Result of Action
The molecular and cellular effects of Methyl-(®-1-methyl-piperidin-3-yl)-amine’s action are likely to be similar to those of Methylphenidate. This includes enhanced cognitive function, reduced impulsivity, and improved sustained attention . At the cellular level, the compound’s action could lead to changes in DNA methylation, potentially influencing gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl-(®-1-methyl-piperidin-3-yl)-amine. For instance, factors such as light, temperature, and salinity can affect the biosynthesis and stability of essential oils, which are structurally similar to this compound . Additionally, diet and living habits can influence the compound’s action through changes in DNA methylation .
Safety and Hazards
特性
IUPAC Name |
(3R)-N,1-dimethylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-8-7-4-3-5-9(2)6-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGECUXOREWNBGK-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-((R)-1-methyl-piperidin-3-yl)-amine | |
CAS RN |
1354007-31-0 | |
| Record name | (3R)-N,1-dimethylpiperidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2919944.png)

![2-[(E)-[(4-nitrophenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2919947.png)

![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2919949.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide](/img/structure/B2919950.png)
![4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2919952.png)



![5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2919960.png)
![4-[benzyl(methyl)amino]-6-methyl-N-phenylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2919961.png)

![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B2919963.png)